1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC15049310
Molecular Formula: C10H15N5O2S
Molecular Weight: 269.33 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide -](/images/structure/VC15049310.png)
Specification
Molecular Formula | C10H15N5O2S |
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Molecular Weight | 269.33 g/mol |
IUPAC Name | 1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C10H15N5O2S/c11-9(17)7-1-3-15(4-2-7)8(16)5-18-10-12-6-13-14-10/h6-7H,1-5H2,(H2,11,17)(H,12,13,14) |
Standard InChI Key | SUNJUPJZNDFAAE-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CSC2=NC=NN2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide, reflects its hybrid structure:
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Piperidine ring: A six-membered saturated ring with one nitrogen atom.
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Carboxamide group: Attached at the 4-position of the piperidine ring.
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1,2,4-Triazole moiety: A five-membered aromatic ring containing three nitrogen atoms, connected via a sulfanyl (–S–) and acetyl (–CO–) linker .
Table 1: Key Molecular Data
Spectral and Conformational Features
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Infrared (IR) Spectroscopy: Peaks at 3281 cm⁻¹ (N–H stretch) and 1674 cm⁻¹ (C=O stretch) confirm the presence of amide and triazole groups .
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3D Conformation: Molecular dynamics simulations reveal a planar triazole ring and a chair conformation for the piperidine moiety, optimizing steric interactions .
Synthesis and Derivatives
Synthetic Pathways
The compound is typically synthesized via multi-step reactions:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions .
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Acetylation: Reaction of the triazole-thiol intermediate with chloroacetyl chloride to introduce the sulfanyl acetyl group .
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Piperidine Functionalization: Coupling the acetylated triazole with piperidine-4-carboxamide using carbodiimide-based crosslinkers .
Table 2: Yield Optimization in Key Steps
Reaction Step | Yield (%) | Conditions |
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Triazole Cyclization | 70–86 | Reflux, 6 h, methanol |
Acetylation | 85–90 | 0–5°C, TEA catalyst |
Piperidine Coupling | 68–75 | DMF, K₂CO₃, RT |
Structural Analogues
Modifications to the triazole or piperidine moieties enhance bioactivity:
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4-Benzyl-5-methyl derivatives: Exhibit improved solubility (LogP = -0.43) and AChE inhibition (IC₅₀ = 0.023 μM) .
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Furan-substituted variants: Show antimicrobial activity against S. aureus (MIC = 3.93 μg/mL) .
Applications in Drug Development
Lead Optimization
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Bioisosteric Replacement: The triazole-sulfanyl group serves as a bioisostere for ester or amide bonds, enhancing metabolic stability .
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Prodrug Design: Carboxamide derivatives improve blood-brain barrier penetration for CNS targets .
Targeted Therapies
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